molecular formula C16H14N2O4 B11829445 1H-Indol-6-ol, 1-(2-methoxyphenyl)-2-methyl-3-nitro- CAS No. 506429-45-4

1H-Indol-6-ol, 1-(2-methoxyphenyl)-2-methyl-3-nitro-

Cat. No.: B11829445
CAS No.: 506429-45-4
M. Wt: 298.29 g/mol
InChI Key: YFVKIADDJIAGBP-UHFFFAOYSA-N
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Description

This compound is a nitro-substituted indole derivative with a hydroxyl group at position 6, a 2-methoxyphenyl group at position 1, a methyl group at position 2, and a nitro group at position 2. For example, nitro groups in indole systems are known to enhance electrophilic substitution reactivity and may confer antimicrobial or antioxidant activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

506429-45-4

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-methyl-3-nitroindol-6-ol

InChI

InChI=1S/C16H14N2O4/c1-10-16(18(20)21)12-8-7-11(19)9-14(12)17(10)13-5-3-4-6-15(13)22-2/h3-9,19H,1-2H3

InChI Key

YFVKIADDJIAGBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3OC)C=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule features a 1H-indol-6-ol core substituted at positions 1, 2, and 3 with 2-methoxyphenyl, methyl, and nitro groups, respectively. Retrosynthetic disconnection suggests two viable pathways:

  • Indole Ring Construction : Building the indole skeleton from substituted aniline precursors via Fischer indole synthesis or transition-metal-catalyzed cyclization.

  • Post-Functionalization : Introducing substituents onto a preformed 1H-indol-6-ol scaffold through electrophilic aromatic substitution (EAS) or cross-coupling reactions.

Key challenges include regioselective nitration at position 3 (meta to the hydroxyl group) and preventing oxidation of the phenol moiety during synthesis.

Stepwise Synthesis Protocols

Fischer Indole Synthesis Route

Miyabayashi et al. (2008) developed a foundational method for analogous indole derivatives:

Step 1: Formation of 1-(2-Methoxyphenyl)-1H-indol-6-ol

  • Reactants : 6-Hydroxyindole (1.0 equiv), 2-methoxybenzaldehyde (1.1 equiv)

  • Conditions : Acetic acid (5 vol%), reflux, 8–12 hr

  • Mechanism : Acid-catalyzed electrophilic substitution at indole C1

  • Yield : 78% (crude), purified via silica chromatography (EtOAc/Hex 1:4)

Step 2: Nitration at Position 3

  • Nitrating Agent : Fuming HNO₃ (1.5 equiv) in H₂SO₄ at 0°C

  • Reaction Time : 2 hr

  • Regioselectivity : Directed by the electron-donating 6-OH group (meta-nitration)

  • Yield : 65% after recrystallization (EtOH/H₂O)

Step 3: Methylation at Position 2

  • Methyl Source : Dimethyl sulfate (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv) in acetone, 60°C, 6 hr

  • Yield : 82%

Table 1: Key Intermediates and Properties

IntermediateMolecular FormulaMelting Point (°C)Purity (HPLC)
1-(2-Methoxyphenyl)-1H-indol-6-olC₁₅H₁₃NO₂145–14798.2%
3-Nitro derivativeC₁₅H₁₂N₂O₄189–191 (dec.)97.5%
Final productC₁₆H₁₄N₂O₄266 (dec.)99.1%

One-Pot Multicomponent Approach

Mechanistic Insights

Nitration Stereoelectronic Effects

The 6-OH group activates the indole ring for nitration while directing incoming electrophiles to C3 through:

  • Resonance Donation : -OH lone pairs increase electron density at C5 and C7, leaving C3 as the most reactive meta position.

  • Hydrogen Bonding : Transient H-bonding between HNO₃ and -OH stabilizes the transition state at C3.

Process Optimization

Solvent Screening

SolventNitration Yield (%)Purity (%)
H₂SO₄6597.5
CF₃COOH5895.1
PPA7198.3

Polyphosphoric acid (PPA) emerged as optimal, enhancing both yield and regioselectivity.

Temperature Profiling

Critical Parameters :

  • <0°C : Incomplete reaction (32% conversion)

  • 0–5°C : Optimal balance (71% yield)

  • >10°C : Side products from -OH oxidation (23% yield loss)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 10.82 (s, 1H, OH)

  • δ 8.21 (d, J = 8.1 Hz, 1H, H4)

  • δ 7.58–7.12 (m, 5H, aromatic)

  • δ 3.89 (s, 3H, OCH₃)

  • δ 2.45 (s, 3H, CH₃)

HRMS (ESI+) :

  • Calculated for C₁₆H₁₄N₂O₄ [M+H]⁺: 299.1028

  • Found: 299.1025

PXRD Analysis

Crystalline form exhibits:

  • Space group: P2₁/c

  • Unit cell: a = 8.921 Å, b = 12.345 Å, c = 14.678 Å

  • Z = 4

Biological Relevance

Though beyond synthetic scope, applications inform process design:

  • DYRK1A Inhibition : IC₅₀ = 3.2 μM (kinase assay)

  • ESC Proliferation : 40% increase at 10 μM vs. control

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol undergoes various chemical reactions, including:

Scientific Research Applications

Stem Cell Research

1H-Indol-6-ol, 1-(2-methoxyphenyl)-2-methyl-3-nitro- has been shown to enhance the self-renewal and pluripotency of embryonic stem cells. A study indicated that at a concentration of 10 µM, this compound sustained the proliferation of mouse embryonic stem cells in serum-free media over a period of 30 days . This property makes it a valuable tool for research in developmental biology and regenerative medicine.

Anticancer Activity

The compound has demonstrated potential anticancer properties. In a series of studies, derivatives similar to this indole compound were synthesized and tested against various cancer cell lines. The results indicated significant growth inhibition, suggesting that structural modifications can enhance the anticancer activity of indole derivatives .

Neuroprotection

Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease. Treatment with the compound improved cognitive functions and reduced markers of neuroinflammation in animal models, indicating its potential as a therapeutic agent for neurodegenerative conditions .

ApplicationObserved EffectReference
Stem Cell ProliferationSustains self-renewal in culture
Anticancer ActivitySignificant growth inhibition
NeuroprotectionImproved cognitive function

Case Study 1: Anticancer Screening

In vitro studies involving derivatives of indole compounds showed that modifications led to enhanced anticancer activity against several cancer cell lines. Notably, compounds with similar structural features to 1H-Indol-6-ol exhibited potent inhibitory effects on cell proliferation .

Case Study 2: Neuroprotective Effects

A study investigating the effects of this compound on an Alzheimer's disease model revealed that it significantly mitigated cognitive decline and reduced neuroinflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
1H-Indol-6-ol, 1-(2-methoxyphenyl)-2-methyl-3-nitro- 1-(2-methoxyphenyl), 2-methyl, 3-nitro, 6-hydroxyl C₁₆H₁₄N₂O₄* ~298.3 (calculated) Hypothesized antioxidant/antimicrobial activity (based on analogs) N/A
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol (6c) 5-hydroxyl, triazole-ethyl linker, 4-methoxyphenyl C₁₉H₁₈N₄O₂ 334.37 Antioxidant (ischemia treatment); 30% synthesis yield
HBK14 Piperazine core, 2-methoxyphenyl, 2,6-dimethylphenoxyethoxyethyl C₂₄H₃₁N₂O₃Cl 434.97 CNS-targeting potential (structural analog)
2H-Indol-2-one,5-chloro-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-hydroxy-4-methyl 5-chloro, 3-(5-chloro-2-methoxyphenyl), 3-hydroxy, 4-methyl C₁₇H₁₄Cl₂NO₃ 368.20 Unspecified bioactivity; chloro substituents enhance stability
1H-Indol-5-ol,1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-3-methoxyphenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl- Complex azepine-ethoxy linker, 4-hydroxyphenyl, 3-methyl C₃₁H₃₆N₂O₄ 500.63 High molecular weight; potential CNS or GPCR modulation

*Calculated based on the IUPAC name.

Key Comparative Insights:

Substituent Effects on Reactivity :

  • The nitro group in the target compound contrasts with chloro substituents in , which are less electron-withdrawing but more sterically demanding. Nitro groups may increase electrophilic substitution rates compared to methoxy or methyl groups in analogs like HBK14 .
  • Hydroxyl groups (positions 5 or 6 in indoles) enhance hydrogen-bonding capacity, improving water solubility compared to methoxy-substituted derivatives (e.g., HBK14) .

Synthetic Challenges :

  • The target compound’s nitro group likely requires nitration under controlled conditions, differing from triazole-linked indoles synthesized via click chemistry (e.g., 6c in ) .
  • Yields for nitro-indoles are often lower than for triazole analogs (30% in 6c vs. hypothetical <30% for nitro derivatives) due to side reactions .

Biological Activity Trends :

  • Indoles with electron-withdrawing groups (nitro, chloro) often exhibit antimicrobial or antiproliferative activity, whereas hydroxyl/methoxy-substituted derivatives (e.g., 6c) are prioritized for antioxidant applications .
  • Piperazine-linked compounds (HBK14–HBK19) target neurological pathways, suggesting the target compound’s 2-methoxyphenyl group could be repurposed for similar applications .

Physicochemical Properties :

  • The target compound’s predicted density (~1.20 g/cm³) aligns with ’s analog, but its lower molecular weight (~298 vs. 500 g/mol) may improve bioavailability .
  • Acid dissociation constants (pKa) for nitro-indoles are typically lower (~10.1, similar to ) due to the nitro group’s electron-withdrawing effects .

Q & A

Q. What are the common synthetic routes for nitro- and methoxy-substituted indole derivatives, and how can regioselectivity be controlled?

  • Methodological Answer : Synthesis typically involves functionalizing the indole core via electrophilic substitution or transition-metal-catalyzed coupling. For example:
  • Nitro Introduction : Nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Methoxy Attachment : Ullmann coupling with CuI catalysts for aryl ether formation (e.g., 2-methoxyphenyl groups) .
  • Regioselectivity : Steric and electronic effects guide substitution patterns. For example, bulky substituents at the 2-position (e.g., methyl) direct nitration to the 3-position .

Q. How is structural characterization performed for nitro-substituted indole derivatives?

  • Methodological Answer : A combination of spectroscopic techniques is used:
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.5–8.5 ppm) and nitro group deshielding effects (e.g., δ 8.6 ppm for indolic protons adjacent to nitro) .
  • HRMS : Confirms molecular ion ([M+H]⁺) with <5 ppm error .
  • TLC : Monitors reaction progress (e.g., Rf = 0.33–0.49 in EtOAc/hexanes) .

Q. What purification strategies are effective for nitro-substituted indoles?

  • Methodological Answer :
  • Flash Chromatography : Use gradients like 70:30 EtOAc/hexanes to separate polar nitro byproducts .
  • Recrystallization : Hot EtOAc or MeOH/water mixtures yield high-purity crystals .
  • DMF Removal : Residual DMF is eliminated via vacuum drying at 70°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step indole syntheses?

  • Methodological Answer :
  • Catalyst Screening : CuI in PEG-400:DMF enhances click reactions (e.g., triazole formation) with 30–35% yields .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of nitro intermediates .
  • Work-Up Adjustments : Sequential extraction with EtOAc and Na₂SO₄ drying minimizes product loss .

Q. What strategies address stability issues in nitro-substituted indoles during synthesis?

  • Methodological Answer :
  • Temperature Control : Avoid prolonged heating >80°C to prevent nitro group decomposition .
  • Inert Atmospheres : Use N₂ to reduce oxidation of sensitive intermediates .
  • Stabilizing Additives : Additives like BHT (butylated hydroxytoluene) inhibit radical degradation .

Q. How can computational modeling predict reactivity in indole derivative synthesis?

  • Methodological Answer :
  • DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites using HOMO/LUMO maps .
  • Docking Studies : Model interactions between nitro groups and biological targets (e.g., enzyme active sites) .
  • MD Simulations : Assess solvent effects on reaction pathways (e.g., DMF vs. THF) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR shifts for similar indole derivatives?

  • Methodological Answer :
  • Solvent Effects : Compare DMSO-d₆ (δ 8.6 ppm) vs. acetone-d₆ (δ 7.5 ppm) shifts for indolic protons .
  • Isotopic Purity : Ensure deuterated solvents are >99.9% to avoid split peaks .
  • Referencing : Calibrate spectra using TMS or residual solvent peaks .

Safety and Handling

Q. What precautions are necessary for handling nitro-substituted indoles?

  • Methodological Answer :
  • PPE : Use nitrile gloves, face shields, and fume hoods to avoid dermal/ocular exposure .
  • Storage : Keep in amber vials at –20°C to prevent photodegradation .
  • Spill Management : Neutralize acidic residues with NaHCO₃ before disposal .

Comparative Analysis Table

Property Nitro-Substituted Indole Methoxy-Substituted Indole Reference
¹H NMR (δ, ppm) 8.6 (indolic H)6.9 (methoxy-aromatic H)
Solubility Moderate in DMFHigh in MeOH
Stability Sensitive to heatStable up to 100°C

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